molecular formula C10H13ClFNO B589953 3-Fluoromethcathinone hydrochloride solution CAS No. 1346600-40-5

3-Fluoromethcathinone hydrochloride solution

Cat. No.: B589953
CAS No.: 1346600-40-5
M. Wt: 217.67 g/mol
InChI Key: NPLXZPCXIHEMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoromethcathinone (hydrochloride) is a synthetic compound belonging to the cathinone class. It is structurally related to methcathinone, a naturally occurring stimulant found in the khat plant. This compound is known for its stimulant properties and has been detected in products marketed as bath salts or plant food . It is regulated as a Schedule I compound in the United States .

Mechanism of Action

Target of Action

3-Fluoromethcathinone Hydrochloride, also known as 3-FMC, is a chemical compound of the phenethylamine, amphetamine, and cathinone classes . The primary targets of 3-FMC are monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft.

Mode of Action

3-FMC acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . It inhibits the reuptake of these neurotransmitters by interacting with their transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission.

Biochemical Pathways

The biochemical pathways affected by 3-FMC primarily involve the monoaminergic system. By inhibiting the reuptake of dopamine, serotonin, and norepinephrine, 3-FMC affects the signaling pathways of these neurotransmitters . The downstream effects include changes in mood, cognition, and motor control, which are typically associated with psychostimulant effects.

Pharmacokinetics

It’s known that synthetic cathinones like 3-fmc are often administered orally, intranasally, or intravenously . The metabolism of 3-FMC likely involves the liver, as suggested by studies on similar synthetic cathinones .

Result of Action

The molecular and cellular effects of 3-FMC’s action primarily involve the stimulation of the central nervous system. This is due to the increased levels of monoaminergic neurotransmitters in the synaptic cleft. The effects can include increased alertness, euphoria, and changes in motor control . .

Action Environment

The action, efficacy, and stability of 3-FMC can be influenced by various environmental factors. These can include the presence of other substances, the user’s health status, and genetic factors. For instance, the presence of other psychoactive substances can potentiate or mitigate the effects of 3-FMC. Additionally, individual differences in liver enzyme activity can influence the metabolism and hence the effect of 3-FMC .

Biochemical Analysis

Biochemical Properties

3-Fluoromethcathinone Hydrochloride is considered as methamphetamine-like cathinones, as they elicit their psychostimulatory effects via inhibition of monoamine uptake and enhanced release . It interacts with transporters of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine .

Cellular Effects

In HT22 immortalized mouse hippocampal cells, 3-Fluoromethcathinone Hydrochloride induces oxidative stress, autophagy, and apoptosis . It results in a concentration-dependent increase in the intracellular production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoromethcathinone Hydrochloride is based on its interaction with transporters of monoamine neurotransmitters . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that both Methcathinone and 3-Fluoromethcathinone stimulate spontaneous horizontal locomotor activity in mice and elevate extracellular dopamine and serotonin levels in the mouse striatum .

Dosage Effects in Animal Models

In animal models, both Methcathinone and 3-Fluoromethcathinone administration resulted in a dose-dependent increase of horizontal spontaneous activity .

Metabolic Pathways

It is known that synthetic cathinones are metabolized in the liver, and their major metabolic pathways are determined by their chemical structures .

Transport and Distribution

It is known that synthetic cathinones can cross the blood-brain barrier and exert their effects on the central nervous system .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoromethcathinone (hydrochloride) typically involves the reaction of 3-fluorophenylacetone with methylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production methods for 3-Fluoromethcathinone (hydrochloride) are not well-documented due to its classification as a controlled substance. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoromethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, secondary amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoromethcathinone (hydrochloride) is primarily used in scientific research and forensic applications. Its stimulant properties make it a subject of interest in studies related to psychostimulant effects, neurotoxicity, and behavioral pharmacology. Research has shown that it can stimulate spontaneous locomotor activity in mice and elevate extracellular levels of dopamine and serotonin in the striatum . These properties are valuable for understanding the mechanisms of action of synthetic cathinones and their potential impact on human health.

Comparison with Similar Compounds

Uniqueness: 3-Fluoromethcathinone (hydrochloride) is unique due to its specific fluorine substitution at the 3-position of the phenyl ring. This structural modification influences its pharmacological profile, making it distinct from other cathinones. The fluorine atom enhances its lipophilicity, potentially affecting its absorption and distribution in the body .

Properties

IUPAC Name

1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLXZPCXIHEMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-40-5
Record name 3-Fluoromethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FLUOROMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoromethcathinone hydrochloride solution
Reactant of Route 2
Reactant of Route 2
3-Fluoromethcathinone hydrochloride solution
Reactant of Route 3
Reactant of Route 3
3-Fluoromethcathinone hydrochloride solution
Reactant of Route 4
Reactant of Route 4
3-Fluoromethcathinone hydrochloride solution
Reactant of Route 5
Reactant of Route 5
3-Fluoromethcathinone hydrochloride solution
Reactant of Route 6
3-Fluoromethcathinone hydrochloride solution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.